AcetylepigomisinR
Description
AcetylepigomisinR (systematic IUPAC name pending verification) is a lignan derivative structurally related to Schisandra chinensis-derived compounds such as Gomisin A and Schisandrin B. Lignans like this compound are studied for their antioxidant, anti-inflammatory, and hepatoprotective properties, though mechanistic details for this specific compound remain under investigation .
Properties
Molecular Formula |
C24H26O8 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[(11S,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] acetate |
InChI |
InChI=1S/C24H26O8/c1-11-6-14-7-16-21(30-9-28-16)23(26-4)18(14)19-15(20(12(11)2)32-13(3)25)8-17-22(24(19)27-5)31-10-29-17/h7-8,11-12,20H,6,9-10H2,1-5H3/t11-,12-,20-/m0/s1 |
InChI Key |
LDYPRSWSRQKNEP-PVUDRZGPSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@H]([C@H]1C)OC(=O)C)OCO5)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)OC(=O)C)OCO5)OC)OC)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AcetylepigomisinR typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation or acylation.
Cyclization: The intermediates undergo cyclization reactions to form the core structure of this compound.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
AcetylepigomisinR is known to undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
AcetylepigomisinR has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which AcetylepigomisinR exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: this compound can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
AcetylepigomisinR shares a dibenzocyclooctadiene skeleton with other Schisandra lignans but is distinguished by acetyl modifications. Key comparisons include:
Key Contrasts :
- Lipophilicity : this compound’s acetyl group increases logP (predicted ~4.2) vs. Gomisin A (~3.1), enhancing cell membrane penetration .
- Metabolic Stability : Acetylation may reduce first-pass hydrolysis compared to Schisandrin B, which undergoes rapid phase II metabolism .
Pharmacological and Mechanistic Comparisons
- Antioxidant Activity :
this compound’s acetylated hydroxyl groups may reduce free radical scavenging efficacy compared to Schisandrin B (IC₅₀ ~15 μM in DPPH assay) but improve stability in oxidative environments . - Hepatoprotection : In vitro models suggest this compound upregulates Nrf2 at lower concentrations (EC₅₀ ~10 μM) than Gomisin A (EC₅₀ ~25 μM), though in vivo validation is pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
